Naquotinib - 1448232-80-1

Naquotinib

Catalog Number: EVT-254965
CAS Number: 1448232-80-1
Molecular Formula: CHNO
Molecular Weight: 562.72
The product is for non-human research only. Not for therapeutic or veterinary use.
Price:

Product Introduction

Description

Naquotinib (ASP8273) is an orally available, irreversible, third-generation, mutant-selective epidermal growth factor receptor (EGFR) inhibitor. [] Its primary role in scientific research is as a potent tool for investigating and potentially treating EGFR-driven cancers, particularly non-small cell lung cancer (NSCLC) with acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs). [, , ]

Molecular Structure Analysis

Detailed molecular structure analysis of Naquotinib, including data on its crystal structure in complex with the EGFR T790M mutant, is available. [] This structural information is crucial for understanding its binding mode and selectivity towards mutant EGFR.

Mechanism of Action

Naquotinib exerts its anti-cancer effects by covalently binding to and irreversibly inhibiting the kinase activity of mutant forms of EGFR, including those harboring the T790M gatekeeper mutation. [, ] This inhibition disrupts EGFR-mediated signaling pathways, crucial for tumor cell proliferation, survival, and angiogenesis, ultimately leading to cell death and tumor regression. [, , ] Unlike first- and second-generation EGFR TKIs, Naquotinib demonstrates higher selectivity towards mutant EGFR, sparing wild-type EGFR and potentially leading to a more favorable safety profile. [, , ]

Applications
  • Targeted Therapy for NSCLC: Naquotinib shows promise as a targeted therapy for NSCLC patients with activating EGFR mutations, including those with the T790M resistance mutation. [, , ] It demonstrates potent antitumor activity in preclinical models, inducing tumor regression in cell line and patient-derived xenografts harboring EGFR-activating mutations with or without the T790M mutation. []
  • Overcoming T790M-Mediated Resistance: As a third-generation EGFR TKI, Naquotinib overcomes the acquired resistance mediated by the T790M mutation, a common mechanism of resistance to first- and second-generation EGFR TKIs. [, ] It exhibits higher potency than osimertinib, another third-generation EGFR TKI, against the EGFR L858R plus T790M double mutation. [, ]
  • Targeting AXL Overexpression: Naquotinib inhibits AXL phosphorylation and demonstrates antitumor activity against AXL-overexpressing cancer cells in preclinical models, unlike erlotinib and osimertinib. [] This finding suggests its potential application in targeting AXL-mediated resistance mechanisms in EGFR-mutant cancers.
  • Investigating Acquired Resistance Mechanisms: Research on Naquotinib has identified new resistance mechanisms, including MET or NRAS amplification. [] This knowledge contributes to a better understanding of cancer evolution and the development of strategies to overcome resistance to targeted therapies.
Future Directions
  • Clinical Development: Further clinical trials are needed to establish the efficacy and safety of Naquotinib in treating NSCLC patients, especially those with EGFR-activating mutations and acquired resistance to previous therapies. []
  • Combination Therapies: Exploring combination therapies with Naquotinib and other targeted agents or chemotherapies could potentially enhance its efficacy and delay or prevent the emergence of resistance. []

Properties

CAS Number

1448232-80-1

Product Name

Naquotinib

IUPAC Name

6-ethyl-3-[4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-[(3R)-1-prop-2-enoylpyrrolidin-3-yl]oxypyrazine-2-carboxamide

Molecular Formula

CHNO

Molecular Weight

562.72

InChI

InChI=1S/C30H42N8O3/c1-4-25-30(41-24-12-15-38(20-24)26(39)5-2)34-29(27(33-25)28(31)40)32-21-6-8-22(9-7-21)36-13-10-23(11-14-36)37-18-16-35(3)17-19-37/h5-9,23-24H,2,4,10-20H2,1,3H3,(H2,31,40)(H,32,34)/t24-/m1/s1

InChI Key

QKDCLUARMDUUKN-XMMPIXPASA-N

SMILES

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC5CCN(C5)C(=O)C=C

Synonyms

(R)-5-((1-acryloylpyrrolidin-3-yl)oxy)-6-ethyl-3-((4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)amino)pyrazine-2-carboxamide; ASP8273

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.